molecular formula C19H18BrNO B12585931 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline CAS No. 597543-18-5

8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline

Cat. No.: B12585931
CAS No.: 597543-18-5
M. Wt: 356.3 g/mol
InChI Key: DCSHCJASQQOQNK-UHFFFAOYSA-N
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Description

8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

597543-18-5

Molecular Formula

C19H18BrNO

Molecular Weight

356.3 g/mol

IUPAC Name

8-[(3-bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline

InChI

InChI=1S/C19H18BrNO/c1-12-7-10-17(20)14(3)16(12)11-22-18-6-4-5-15-9-8-13(2)21-19(15)18/h4-10H,11H2,1-3H3

InChI Key

DCSHCJASQQOQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)COC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and 3-bromo-2,6-dimethylphenol.

    Reaction Conditions: The key step involves the formation of an ether linkage between the quinoline and the phenol derivative. This can be achieved using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to alcohols or amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline has shown promising results in inhibiting the proliferation of colorectal cancer cells (HCT116 and Caco-2) by inducing apoptosis and blocking the cell cycle at the G2/M phase. The mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, suggesting that related compounds like 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline may also possess similar anticancer properties .

Neuropharmacological Potential
Quinoline derivatives have been investigated for their neuropharmacological effects. Some studies suggest that they may act as negative allosteric modulators for metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neurological disorders. Compounds exhibiting this activity could provide new avenues for treating conditions such as anxiety and depression .

Organic Synthesis

Synthetic Intermediates
8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline serves as an important intermediate in organic synthesis. Its structure allows for further functionalization through various chemical reactions, including halogenation and borylation. These reactions are crucial for developing more complex molecules that can be utilized in pharmaceuticals and agrochemicals .

C–H Functionalization
Recent advancements in C–H functionalization techniques have made it possible to modify quinoline derivatives more efficiently. This method enhances the versatility of compounds like 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline by allowing selective modifications at distal positions of the quinoline ring. Such modifications can lead to compounds with improved biological activities or novel properties .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluation of cytotoxicity against colorectal cancer cellsInduced apoptosis and cell cycle arrest via PI3K/AKT/mTOR inhibition
Neuropharmacological ResearchInvestigation of mGluR2 modulationIdentified potential for treating neurological disorders through negative allosterism
Organic Synthesis TechniquesDevelopment of C–H functionalization methodsImproved efficiency in modifying quinoline derivatives for enhanced biological activity

Mechanism of Action

The mechanism of action of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The quinoline core may intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

    8-Methoxyquinoline: Lacks the bromo and dimethylphenyl substituents, resulting in different chemical properties.

    3-Bromo-2,6-dimethylphenol: Contains the bromo and dimethylphenyl groups but lacks the quinoline core.

    2-Methylquinoline: The parent quinoline compound without additional substituents.

Uniqueness: 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is unique due to the combination of the quinoline core with the 3-bromo-2,6-dimethylphenyl and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS No. 597543-18-5
Molecular Formula C19H18BrNO
Molecular Weight 356.3 g/mol
IUPAC Name 8-[(3-bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline
InChI Key DCSHCJASQQOQNK-UHFFFAOYSA-N

The biological activity of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is not fully elucidated but is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting various biochemical pathways.
  • Receptor Binding : It potentially binds to certain receptors, modulating cellular responses.
  • DNA Interaction : The quinoline core may intercalate with DNA, influencing gene expression and cell proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of quinoline structures can show significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated submicromolar GI50 values in extensive screening against cancer cells .
  • Antimicrobial Properties : Similar quinoline derivatives have been reported to possess antimicrobial activities against a variety of pathogens, suggesting potential applications in treating infections .
  • Anti-leishmanial Activity : Some studies have highlighted the effectiveness of quinoline derivatives against Leishmania species, with certain compounds showing potent activity at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of the bromo and dimethylphenyl substituents in this compound is believed to enhance its lipophilicity and receptor binding affinity compared to simpler quinoline structures.

Comparative Analysis

The unique structure of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline can be contrasted with other related compounds:

CompoundKey FeaturesBiological Activity
8-MethoxyquinolineLacks bromo and dimethyl substituentsReduced potency
3-Bromo-2,6-dimethylphenolContains bromo and dimethyl groupsModerate antimicrobial activity
2-MethylquinolineParent compound without additional substituentsLimited activity

Case Studies and Research Findings

Recent studies have explored the biological effects of various quinoline derivatives. For example, research on 7-chloroquinolinehydrazones has shown promising anticancer properties across multiple cell lines . Additionally, the exploration of C–H functionalization techniques in quinolines has opened avenues for developing more potent derivatives with enhanced biological profiles .

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